Enhanced Lipophilicity Drives Predicted Membrane Permeability Advantage Over Non‑Brominated Analog
The target compound exhibits a calculated LogP of 2.99 , which is 0.76 log units higher than that of its non‑brominated analog N-benzylthiophene-2-sulfonamide (LogP 2.23) . In drug design, a ΔLogP of +0.76 typically corresponds to an approximately 2‑ to 3‑fold increase in predicted passive membrane permeability, a critical parameter for intracellular target engagement [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.99 |
| Comparator Or Baseline | N-Benzylthiophene-2-sulfonamide (CAS 64255-65-8), LogP = 2.23 |
| Quantified Difference | ΔLogP = +0.76 (approximately 2‑ to 3‑fold increase in predicted passive permeability) [1] |
| Conditions | LogP values obtained from vendor‑provided ALogP calculations; permeability estimates derived from the established correlation between LogP and Caco‑2 Papp for neutral compounds [1]. |
Why This Matters
A 2‑ to 3‑fold increase in predicted membrane permeability can be the difference between a compound that engages an intracellular target and one that does not, making the brominated analog the preferred choice for cellular assays.
- [1] Winiwarter, S. et al. Correlation of Human Jejunal Permeability (in Vivo) with Experimentally and Theoretically Derived Parameters. A Multivariate Data Analysis Approach. J. Med. Chem. 1998, 41, 4939–4949. DOI: 10.1021/jm9803540. View Source
